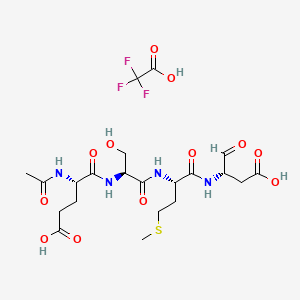

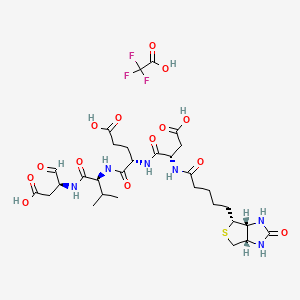

biotinyl-Asp-Glu-Val-Asp-al.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

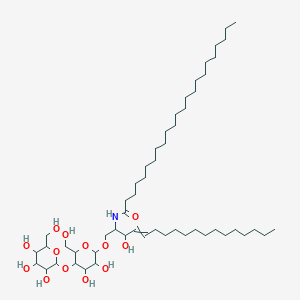

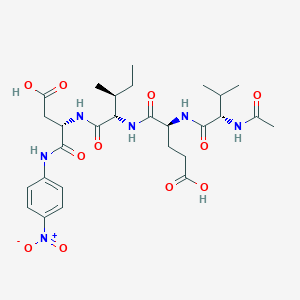

La biotine-DEVD-CHO (sel de trifluoroacétate) est une forme conjuguée à la biotine de l'inhibiteur de la caspase-3 et de la caspase-7, Ac-DEVD-CHO. Ce composé est largement utilisé en recherche biochimique, notamment dans les études impliquant l'apoptose et l'activité des protéases. La biotinylation permet une détection et une purification faciles du composé, ce qui en fait un outil précieux dans diverses configurations expérimentales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la biotine-DEVD-CHO (sel de trifluoroacétate) implique la conjugaison de la biotine à la séquence peptidique DEVD-CHO. Le processus comprend généralement les étapes suivantes :

Synthèse peptidique : Le peptide DEVD-CHO est synthétisé en utilisant des techniques de synthèse peptidique en phase solide (SPPS).

Biotinylation : Le peptide synthétisé est ensuite conjugué à la biotine en utilisant des réactifs et des conditions de biotinylation standard.

Purification : Le peptide biotinylé est purifié en utilisant la chromatographie liquide haute performance (HPLC) pour obtenir le niveau de pureté souhaité

Méthodes de production industrielle : La production industrielle de la biotine-DEVD-CHO (sel de trifluoroacétate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour la SPPS, des réacteurs de biotinylation à grande échelle et des systèmes HPLC de qualité industrielle pour la purification. La production est effectuée sous des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : La biotine-DEVD-CHO (sel de trifluoroacétate) subit principalement les types de réactions suivants :

Réactions de substitution : La fraction biotine peut participer à des réactions de substitution, en particulier avec la streptavidine ou l'avidine, formant de forts complexes biotine-streptavidine/avidine.

Hydrolyse : Les liaisons peptidiques dans la séquence DEVD-CHO peuvent être hydrolysées en milieu acide ou basique

Réactifs et conditions courants :

Réactions de substitution : Streptavidine ou avidine en solutions tamponnées.

Hydrolyse : Solutions acides ou basiques, généralement en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium

Principaux produits :

Réactions de substitution : Complexes biotine-streptavidine/avidine.

Hydrolyse : Fragments peptidiques hydrolysés

4. Applications de la recherche scientifique

La biotine-DEVD-CHO (sel de trifluoroacétate) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé dans la purification d'affinité de la caspase-3 active, de la caspase-6, de la caspase-7 et de la caspase-8.

Biologie : Employé dans la détection de la caspase-3 active dans les échantillons de tissus et les cellules perméabilisées en utilisant un marquage d'affinité avec des conjugués de streptavidine.

Médecine : Utilisé dans les études sur l'apoptose, en particulier pour comprendre le rôle des caspases dans la mort cellulaire programmée.

Industrie : Appliqué dans le développement de tests diagnostiques et de recherches thérapeutiques impliquant l'activité des caspases .

5. Mécanisme d'action

La biotine-DEVD-CHO (sel de trifluoroacétate) exerce ses effets en inhibant la caspase-3 et la caspase-7. La séquence DEVD-CHO imite le substrat naturel de ces caspases, permettant au composé de se lier au site actif et d'inhiber leur activité. La fraction biotine facilite la détection et la purification en formant de forts complexes avec la streptavidine ou l'avidine .

Composés similaires :

Ac-DEVD-CHO : Une forme non biotinylée de l'inhibiteur de la caspase-3 et de la caspase-7.

Biotine-VAD-FMK : Un autre inhibiteur de la caspase biotinylé avec une séquence peptidique différente.

Unicité : La biotine-DEVD-CHO (sel de trifluoroacétate) est unique en raison de sa biotinylation, ce qui permet une détection et une purification faciles. Cette caractéristique la rend particulièrement précieuse dans les configurations expérimentales nécessitant une identification et une isolation précises de l'activité des caspases .

Applications De Recherche Scientifique

Biotin-DEVD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:

Chemistry: Used in affinity purification of active caspase-3, caspase-6, caspase-7, and caspase-8.

Biology: Employed in the detection of active caspase-3 in tissue samples and permeabilized cells using affinity labeling with streptavidin conjugates.

Medicine: Utilized in studies of apoptosis, particularly in understanding the role of caspases in programmed cell death.

Industry: Applied in the development of diagnostic assays and therapeutic research involving caspase activity .

Mécanisme D'action

Biotin-DEVD-CHO (trifluoroacetate salt) exerts its effects by inhibiting caspase-3 and caspase-7. The DEVD-CHO sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. The biotin moiety facilitates detection and purification by forming strong complexes with streptavidin or avidin .

Comparaison Avec Des Composés Similaires

Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and caspase-7 inhibitor.

Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence.

Uniqueness: Biotin-DEVD-CHO (trifluoroacetate salt) is unique due to its biotinylation, which allows for easy detection and purification. This feature makes it particularly valuable in experimental setups requiring precise identification and isolation of caspase activity .

Propriétés

Formule moléculaire |

C30H43F3N6O14S |

|---|---|

Poids moléculaire |

800.8 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H42N6O12S.C2HF3O2/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24;3-2(4,5)1(6)7/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46);(H,6,7)/t14-,15-,16-,17+,18+,23-,24+;/m0./s1 |

Clé InChI |

KNYCBYIWLOLJSR-XOFSVAJBSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea](/img/structure/B10796889.png)

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)

![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)

![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)